![molecular formula C14H10N2O2 B8721935 2-Phenylbenzo[d]oxazole-5-carboxamide](/img/structure/B8721935.png)
2-Phenylbenzo[d]oxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbenzo[d]oxazole-5-carboxamide is a heterocyclic compound that belongs to the benzoxazole family. . The compound’s structure consists of a benzoxazole ring fused with a phenyl group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-5-carboxamide typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method is the reaction between 2-aminophenol and benzaldehyde in the presence of a catalyst such as palladium-supported nanocatalyst, O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours . This method yields the desired benzoxazole derivative with good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of recyclable catalysts and solvent systems can make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylbenzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylbenzo[d]oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylbenzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can induce apoptosis, inhibit enzyme activity, and disrupt cellular processes. For example, in cancer cells, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The specific molecular targets and pathways depend on the biological context and the type of cells or organisms being studied.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzimidazole: Shares a similar structure but with an imidazole ring instead of a benzoxazole ring.
2-Phenylbenzothiazole: Contains a thiazole ring instead of a benzoxazole ring.
2-Phenylbenzoxazole: Lacks the carboxamide group.
Uniqueness: 2-Phenylbenzo[d]oxazole-5-carboxamide is unique due to the presence of both the benzoxazole ring and the carboxamide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H10N2O2 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-phenyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H10N2O2/c15-13(17)10-6-7-12-11(8-10)16-14(18-12)9-4-2-1-3-5-9/h1-8H,(H2,15,17) |
InChI-Schlüssel |
YVGVCSOTPIRIFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


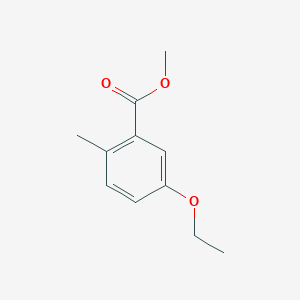

![6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8721879.png)


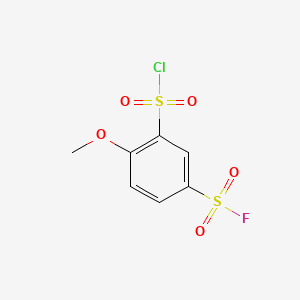
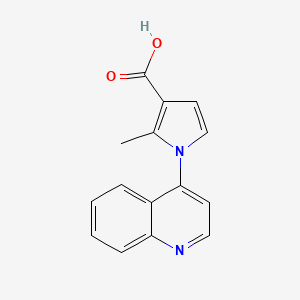
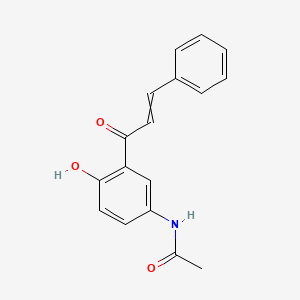
![6-Chloro-5-iodo-2-(methylthio)-1H-imidazo[4,5-b]pyridine](/img/structure/B8721907.png)
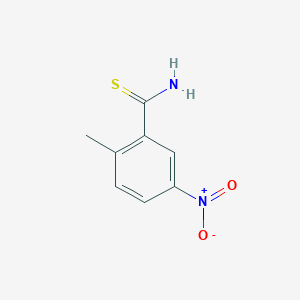
![N-(Pyridin-4-ylmethyl)-2-p-tolylbenzo[d]oxazol-5-amine](/img/structure/B8721928.png)

![4-[(Benzylamino)methyl]benzonitrile](/img/structure/B8721944.png)

